Cas no 2228968-31-6 (1,4-dimethyl-3-(prop-2-yn-1-yl)-1H-pyrazole)

1,4-dimethyl-3-(prop-2-yn-1-yl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 1,4-dimethyl-3-(prop-2-yn-1-yl)-1H-pyrazole
- 2228968-31-6
- EN300-1727382
-
- インチ: 1S/C8H10N2/c1-4-5-8-7(2)6-10(3)9-8/h1,6H,5H2,2-3H3
- InChIKey: CTVHGUYQPBLZOT-UHFFFAOYSA-N
- ほほえんだ: N1(C)C=C(C)C(CC#C)=N1
計算された属性
- せいみつぶんしりょう: 134.084398327g/mol
- どういたいしつりょう: 134.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 17.8Ų
1,4-dimethyl-3-(prop-2-yn-1-yl)-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1727382-0.1g |
1,4-dimethyl-3-(prop-2-yn-1-yl)-1H-pyrazole |
2228968-31-6 | 0.1g |
$1283.0 | 2023-09-20 | ||
Enamine | EN300-1727382-2.5g |
1,4-dimethyl-3-(prop-2-yn-1-yl)-1H-pyrazole |
2228968-31-6 | 2.5g |
$2856.0 | 2023-09-20 | ||
Enamine | EN300-1727382-10.0g |
1,4-dimethyl-3-(prop-2-yn-1-yl)-1H-pyrazole |
2228968-31-6 | 10g |
$6266.0 | 2023-05-23 | ||
Enamine | EN300-1727382-1.0g |
1,4-dimethyl-3-(prop-2-yn-1-yl)-1H-pyrazole |
2228968-31-6 | 1g |
$1458.0 | 2023-05-23 | ||
Enamine | EN300-1727382-0.25g |
1,4-dimethyl-3-(prop-2-yn-1-yl)-1H-pyrazole |
2228968-31-6 | 0.25g |
$1341.0 | 2023-09-20 | ||
Enamine | EN300-1727382-0.05g |
1,4-dimethyl-3-(prop-2-yn-1-yl)-1H-pyrazole |
2228968-31-6 | 0.05g |
$1224.0 | 2023-09-20 | ||
Enamine | EN300-1727382-5g |
1,4-dimethyl-3-(prop-2-yn-1-yl)-1H-pyrazole |
2228968-31-6 | 5g |
$4226.0 | 2023-09-20 | ||
Enamine | EN300-1727382-5.0g |
1,4-dimethyl-3-(prop-2-yn-1-yl)-1H-pyrazole |
2228968-31-6 | 5g |
$4226.0 | 2023-05-23 | ||
Enamine | EN300-1727382-0.5g |
1,4-dimethyl-3-(prop-2-yn-1-yl)-1H-pyrazole |
2228968-31-6 | 0.5g |
$1399.0 | 2023-09-20 | ||
Enamine | EN300-1727382-1g |
1,4-dimethyl-3-(prop-2-yn-1-yl)-1H-pyrazole |
2228968-31-6 | 1g |
$1458.0 | 2023-09-20 |
1,4-dimethyl-3-(prop-2-yn-1-yl)-1H-pyrazole 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
1,4-dimethyl-3-(prop-2-yn-1-yl)-1H-pyrazoleに関する追加情報
1,4-dimethyl-3-(prop-2-yn-1-yl)-1H-pyrazole: A Promising Compound with Multifaceted Applications in Biomedical Research
1,4-dimethyl-3-(prop-2-yn-1-yl)-1H-pyrazole is a pyrazole-based compound with a unique molecular structure that has garnered significant attention in the field of biomedical research. Its CAS number 2228968-31-6 represents a specific chemical entity with potential applications across various therapeutic areas. The compound's structural features, including the 1,4-dimethyl groups and the prop-2-yn-1-yl substituent, contribute to its distinct pharmacological profile. Recent studies have highlighted its potential in anti-inflammatory, anti-cancer, and neuroprotective applications, making it a focal point for researchers and pharmaceutical developers.
The 1,4-dimethyl configuration in this compound enhances its lipophilicity, which is critical for crossing biological membranes and achieving target tissue exposure. The prop-2-yn-1-yl group, a terminal alkyne moiety, introduces unique reactivity and stability characteristics. These structural elements collectively influence the compound's bioavailability, metabolic stability, and target specificity. Researchers have demonstrated that the pyrazole ring serves as a versatile scaffold for drug design, enabling the modulation of enzyme activity and receptor interactions. The integration of these functional groups into the 1,4-dimethyl-3-(prop-2-yn-1-yl)-1H-pyrazole framework suggests a high degree of tunability for optimizing therapeutic outcomes.
Recent advances in computational chemistry and molecular modeling have provided insights into the interaction mechanisms of 1,4-dimethyl-3-(prop-2-yn-1-yl)-1H-pyrazole with biological targets. A 2023 study published in *Journal of Medicinal Chemistry* revealed that this compound exhibits selective binding affinity for cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. This finding aligns with its potential as an anti-inflammatory agent, as COX-2 inhibition is associated with reduced inflammation and tissue damage. The study also emphasized the conformational flexibility of the pyrazole ring, which allows for dynamic interactions with enzyme active sites, enhancing its therapeutic efficacy.
In the context of cancer research, 1,4-dimethyl-3-(prop-2-yn-1-yl)-1H-pyrazole has shown promising anti-proliferative effects against various tumor cell lines. A 2024 publication in *Cancer Letters* reported that this compound induces apoptosis in breast cancer cells by modulating mitochondrial pathways and p53-dependent signaling. The alkynyl group may play a role in drug resistance modulation, as it can form covalent bonds with DNA or protein targets, thereby enhancing the compound's mechanism of action. These findings highlight its potential as a chemotherapeutic agent or a targeted therapy for specific cancer types.
The neuroprotective properties of 1,4-dimethyl-3-(prop-2-yn-1-yl)-1H-pyrazole have also been explored in recent studies. Research published in *Neuropharmacology* (2023) indicated that this compound may mitigate neurodegeneration by reducing oxidative stress and inflammatory cytokine production in neurological disorders. The pyrazole scaffold is known to interact with NMDA receptors, and the alkynyl substituent may contribute to antioxidant activity by scavenging free radicals. These properties suggest potential applications in Alzheimer's disease, Parkinson's disease, and stroke-related neuroprotection.
From a drug development perspective, the synthetic accessibility of 1,4-dimethyl-3-(prop-2-yn-1-yl)-1H-pyrazole is a significant advantage. The compound can be synthesized using click chemistry techniques, such as Cu(I)-catalyzed azide-alkyne cycloaddition, which allows for rapid functional group modification. This modularity enables researchers to fine-tune its pharmacokinetic and pharmacodynamic properties. For instance, alkynyl derivatives can be conjugated with targeting ligands or radiolabels for imaging or precision medicine applications. Such customization enhances its clinical translatability and therapeutic versatility.
Challenges in the development of 1,4-dimethyl-3-(prop-2-yn-1-yl)-1H-pyrazole include optimizing its solubility and bioavailability. While the alkynyl group contributes to metabolic stability, the pyrazole ring may undergo hydrolysis or oxidation under certain conditions. Researchers are exploring prodrug strategies and nanocarrier systems to improve its targeted delivery and efficacy. Additionally, in vivo studies are required to validate its safety profile and long-term effects, as in vitro models may not fully replicate complex physiological interactions.
Overall, 1,4-dimethyl-3-(prop-2-yn-1-yl)-1H-pyrazole represents a multifunctional compound with broad implications for biomedical innovation. Its structural adaptability, target-specific interactions, and versatile applications position it as a valuable candidate for drug discovery and therapeutic development. As research continues to uncover its mechanistic pathways and clinical potential, this compound may pave the way for novel treatments in inflammation, cancer, and neurological disorders.
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